methyl 3-cyclopropyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 3-cyclopropyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including methyl 3-cyclopropyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, typically involves the assembly of the pyrazolopyridine system. One common method is the cyclization of a preformed pyrazole with a pyridine derivative . The reaction conditions often include the use of glacial acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for these compounds are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. This often involves optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopropyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-cyclopropyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed bioactivity. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a therapeutic agent.
Uniqueness
Methyl 3-cyclopropyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-7-6-9(13(17)18-3)10-11(8-4-5-8)15-16(2)12(10)14-7/h6,8H,4-5H2,1-3H3 |
InChI Key |
KFLKYTKHPDSICC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C3CC3)C(=O)OC |
Origin of Product |
United States |
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